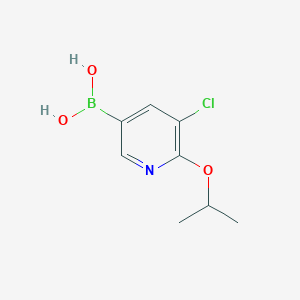

5-Chloro-6-isopropoxypyridine-3-boronic acid

CAS No.: 1150114-69-4

Cat. No.: VC2999243

Molecular Formula: C8H11BClNO3

Molecular Weight: 215.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150114-69-4 |

|---|---|

| Molecular Formula | C8H11BClNO3 |

| Molecular Weight | 215.44 g/mol |

| IUPAC Name | (5-chloro-6-propan-2-yloxypyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 |

| Standard InChI Key | LVUBGVPFZYGJSR-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(N=C1)OC(C)C)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=C(N=C1)OC(C)C)Cl)(O)O |

Introduction

Chemical Identity and Structure

Basic Identification

5-Chloro-6-isopropoxypyridine-3-boronic acid is identified by the CAS registry number 1150114-69-4. Its molecular formula is C8H11BClNO3, with a molecular weight of 215.44 g/mol. The compound's IUPAC name is (5-chloro-6-propan-2-yloxypyridin-3-yl)boronic acid, though it is more commonly referred to using the simplified nomenclature.

Structural Features

The compound features a pyridine ring with three key substitutions: a chlorine atom at position 5, an isopropoxy group at position 6, and a boronic acid group at position 3. This specific arrangement of functional groups contributes to its distinctive reactivity profile, particularly in coupling reactions.

Table 1: Physical and Chemical Properties of 5-Chloro-6-isopropoxypyridine-3-boronic acid

| Property | Value/Description |

|---|---|

| CAS Number | 1150114-69-4 |

| Molecular Formula | C8H11BClNO3 |

| Molecular Weight | 215.44 g/mol |

| Appearance | Solid at room temperature |

| Functional Groups | Boronic acid, Pyridine, Chloro, Isopropoxy |

| Purity (typical) | 95% |

| Stability | Relatively stable under standard conditions; sensitive to moisture and light |

Synthetic Applications

Suzuki-Miyaura Cross-Coupling Reactions

5-Chloro-6-isopropoxypyridine-3-boronic acid is primarily utilized as a key reagent in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the boronic acid and various organohalides, facilitating the construction of complex organic molecules. The boronic acid group can participate in various coupling reactions, making it a valuable tool in synthetic organic chemistry.

Heterocyclic Chemistry

The compound also serves as an important building block for constructing complex heterocyclic structures. Its use in the synthesis of 4,6-di(pyridyl)pyrimidine derivatives has been documented, highlighting its utility in creating diverse nitrogen-containing heterocycles . The pyridine ring with its specific substitution pattern provides a valuable scaffold for building more complex molecular architectures.

Biological Activity and Medicinal Chemistry

Enzyme Inhibition Mechanisms

In medicinal chemistry, 5-Chloro-6-isopropoxypyridine-3-boronic acid has been explored for its potential as an enzyme inhibitor. The compound exhibits significant interactions with serine proteases by forming reversible covalent bonds with the active site serine residue. This mechanism of action impacts cellular processes such as signaling pathways and gene expression, making it a compound of interest for therapeutic applications.

Cellular Effects and Metabolic Pathways

The compound influences metabolic pathways and alters gene expression through its interactions with enzymes such as kinases and phosphatases. Its effects on cellular metabolism can modulate processes including inflammation and cell proliferation. In animal models, low doses of this compound can effectively inhibit target enzymes without causing significant toxicity, suggesting potential therapeutic applications with manageable side effect profiles.

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

Various structural analogues of 5-Chloro-6-isopropoxypyridine-3-boronic acid exist, each with slight modifications that affect their reactivity and biological profiles. Understanding these structure-activity relationships is crucial for optimizing compounds for specific applications.

Table 2: Comparative Analysis with Related Boronic Acid Derivatives

| Compound | Molecular Formula | Key Structural Differences | Primary Properties |

|---|---|---|---|

| 5-Chloro-6-isopropoxypyridine-3-boronic acid | C8H11BClNO3 | Reference compound | Versatile in coupling reactions, potential enzyme inhibitor |

| 2-Chloro-6-isopropylpyridine-3-boronic acid | C8H11BClNO2 | Different chlorine position; isopropyl instead of isopropoxy | Similar reactivity with altered electronic properties |

| 5-Bromo-6-isopropoxypyridine-3-boronic acid | C8H11BBrNO3 | Bromine substitution instead of chlorine | Altered reactivity in coupling reactions |

| 5-Chloro-6-propoxypyridine-3-boronic acid | C8H11BClNO3 | Propoxy group instead of isopropoxy | Different steric properties affecting binding interactions |

Relative Efficacy in Applications

The efficacy of 5-Chloro-6-isopropoxypyridine-3-boronic acid compared to similar compounds varies across different applications. The specific substitution pattern on the pyridine ring influences its reactivity in coupling reactions and its interactions with biological targets, allowing researchers to select the most appropriate compound for their specific needs.

Research Applications and Industry Relevance

Current Research Trends

Current research involving 5-Chloro-6-isopropoxypyridine-3-boronic acid spans both synthetic organic chemistry and medicinal chemistry. Researchers continue to explore its utility in creating complex molecular structures and its potential therapeutic applications.

Table 3: Applications of 5-Chloro-6-isopropoxypyridine-3-boronic acid in Research

| Application Area | Specific Use | Key Advantage |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | Formation of carbon-carbon bonds for complex molecules |

| Medicinal Chemistry | Enzyme inhibitor research | Forms reversible covalent bonds with serine protease active sites |

| Drug Development | Building block for bioactive compounds | Provides a functionalized pyridine scaffold |

| Pharmaceutical Research | Development of potential anticancer compounds | Capacity to influence cell signaling and proliferation |

| Materials Science | Synthesis of functional materials | Enables incorporation of pyridine moieties into larger structures |

Future Research Directions

Expanding Synthetic Applications

Future research directions may include the development of new and more efficient synthetic methodologies involving 5-Chloro-6-isopropoxypyridine-3-boronic acid. These could include novel coupling reactions, cascade processes, or applications in heterocycle synthesis beyond what has already been established.

Spectroscopic Characterization

Analytical Fingerprinting

Spectroscopic methods provide crucial data for identifying and characterizing 5-Chloro-6-isopropoxypyridine-3-boronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed techniques that offer complementary information about its structure and purity.

Structure Verification Methods

Structure verification typically relies on a combination of analytical techniques. The presence of the boronic acid group can be confirmed through 11B NMR, while the pyridine ring and its substitution pattern can be assessed through 1H and 13C NMR analyses. These data, combined with high-resolution mass spectrometry, provide comprehensive structure verification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume